molecular formula C10H8ClNO3 B8556464 (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

(5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No.: B8556464
M. Wt: 225.63 g/mol
InChI Key: CRZKQHOZTLDMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H8ClNO3 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

2-(5-chloro-2-oxo-3H-indol-1-yl)acetic acid

InChI

InChI=1S/C10H8ClNO3/c11-7-1-2-8-6(3-7)4-9(13)12(8)5-10(14)15/h1-3H,4-5H2,(H,14,15)

InChI Key

CRZKQHOZTLDMBD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)N(C1=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCC(C(=O)[O-])N1C(=O)Cc2cc(Cl)ccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a two neck flask, ethyl (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate 58 (0.1 g, 0.39 mmol) was stirred overnight at room temperature in aqueous HCl (6 M, 2 ml) and warmed at 80° C. until disappearance of the starting material by TLC. The reaction mixture was cooled down to room temperature, filtered and the filtrate was washed by cold water to afford (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid 59 (74 mg).
Name
ethyl (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a two neck flask, ethyl (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate 58 (0.1 g, 0.39 mmol) was stirred overnight at room temperature in aqueous HCl (6 M, 2 ml) and warmed at 80° C. until disappearance of the starting material by TLC. The reaction mixture was cooled down to room temperature, filtered and the filtrate was washed by cold water to afford (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid 59 (74 mg).
Name
ethyl (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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